molecular formula C6H15ClNO5P B14361960 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride CAS No. 93913-79-2

2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride

Cat. No.: B14361960
CAS No.: 93913-79-2
M. Wt: 247.61 g/mol
InChI Key: KWFMYJXNUCKHPT-UHFFFAOYSA-N
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Description

2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is a chemical compound with the CAS number 93913-79-2. This compound is known for its unique structure, which includes a diethylaminooxy group, a hydroxyphosphoryl group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride typically involves the reaction of diethylamine with a phosphorylating agent, followed by the introduction of an acetic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amine derivatives.

    Substitution: The diethylaminooxy group can be substituted with other nucleophiles, resulting in a variety of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include phosphorylated derivatives, amine derivatives, and substituted compounds with varying functional groups. These products are often used as intermediates in further chemical synthesis or as final products in various applications.

Scientific Research Applications

2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride include:

    Phosphorylated amino acids: Compounds like phosphoserine and phosphotyrosine share similar phosphoryl groups.

    Aminooxy compounds: Molecules such as aminooxyacetic acid have related aminooxy functional groups.

    Diethylamine derivatives: Chemicals like diethylamine hydrochloride exhibit similar diethylamine moieties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of versatility and specificity.

Properties

CAS No.

93913-79-2

Molecular Formula

C6H15ClNO5P

Molecular Weight

247.61 g/mol

IUPAC Name

2-[diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride

InChI

InChI=1S/C6H14NO5P.ClH/c1-3-7(4-2)12-13(10,11)5-6(8)9;/h3-5H2,1-2H3,(H,8,9)(H,10,11);1H

InChI Key

KWFMYJXNUCKHPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)OP(=O)(CC(=O)O)O.Cl

Origin of Product

United States

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